3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVVDHOZUQWWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzo[d]oxazole Core
The benzo[d]oxazole moiety is typically synthesized via condensation reactions between 2-aminophenol derivatives and carbonyl-containing reagents. For 5-methylbenzo[d]oxazol-2(3H)-one, two primary strategies are documented:
Method A: Chloroacetyl Chloride Condensation
2-Amino-4-methylphenol reacts with chloroacetyl chloride in the presence of polyphosphoric acid (PPA) at 80–100°C for 4–6 hours. This forms 2-chloromethyl-5-methylbenzo[d]oxazole, a key intermediate. Challenges include low yields (~60%) and harsh conditions, prompting alternative approaches.
Method B: Ethyl Chloroacetimidate Hydrochloride Route
A milder method involves treating 2-amino-4-methylphenol with ethyl chloroacetimidate hydrochloride in dichloromethane at 0°C. This achieves an 86.5% yield of 2-chloromethyl-5-methylbenzo[d]oxazole, avoiding corrosive PPA.
Etherification with 4-Chlorophenoxyethyl Group
The 2-chloromethyl intermediate undergoes Williamson etherification with 2-(4-chlorophenoxy)ethanol. Key steps include:
Reaction Conditions
Workup and Purification
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Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (petroleum ether/acetone, 5:1).
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Yields range from 75% to 91%, depending on the base and solvent.
Advanced Methodological Variations
Microwave-Assisted Synthesis
Adapting protocols from benzothiazole synthesis, microwave irradiation (500 W, 10 minutes) replaces conventional heating for the condensation step. While effective for benzothiazoles, trials with benzo[d]oxazoles showed inconsistent yields, necessitating further optimization.
Alternative Coupling Agents
Patent data suggests using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DABCO (1,4-diazabicyclo[2.2.2]octane) as non-ionic bases in DMF, achieving comparable yields (82–85%) at lower temperatures (50°C).
Reaction Optimization Studies
Solvent Effects
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 56 | 75 |
| DMF | Cs₂CO₃ | 80 | 91 |
| THF | DBU | 50 | 85 |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the phenoxyethyl oxygen, improving yields.
Base Selection
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Inorganic Bases (K₂CO₃, Cs₂CO₃) : Require reflux conditions but are cost-effective for scale-up.
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Organic Bases (DBU, DABCO) : Enable milder temperatures but increase production costs.
Characterization and Analytical Data
¹H-NMR (400 MHz, CDCl₃)
Mass Spectrometry
Challenges and Limitations
Byproduct Formation
Scalability Issues
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Chromatography purification becomes impractical at >1 kg scales. Alternatives like recrystallization (ethyl acetate/hexane) are being explored.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoxazole derivatives with new functional groups replacing the chlorophenoxy group.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity:
- Studies have indicated that benzo[d]oxazole derivatives exhibit significant anticancer properties. This compound may inhibit specific enzymes or receptors involved in cell proliferation, leading to apoptosis in cancer cells. For example, it has shown efficacy against various cancer cell lines by disrupting critical signaling pathways related to tumor growth and survival .
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Antimicrobial Properties:
- Research has demonstrated that compounds similar to 3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one possess antimicrobial activities against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed were notably low, indicating strong antimicrobial potential .
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Anti-inflammatory Effects:
- The compound's structure allows it to interact with pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. This interaction suggests potential applications in treating inflammatory diseases .
Biological Research
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Neuroprotective Effects:
- There is growing interest in the neuroprotective effects of benzo[d]oxazole derivatives. Initial studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s .
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Mechanism of Action:
- The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, modulating their activity, and influencing various cellular pathways. This includes the inhibition of certain kinases involved in cancer progression and inflammation .
Material Science Applications
In addition to its biological applications, this compound can also serve as a building block for synthesizing more complex materials. Its unique chemical properties make it suitable for developing new polymers and materials with specific functionalities in industries such as pharmaceuticals and agrochemicals .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Study: In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines compared to controls, suggesting its potential as a therapeutic agent .
- Antimicrobial Activity Assessment: A series of experiments conducted on bacterial strains revealed that this compound effectively inhibited bacterial growth at low concentrations, underscoring its potential for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares structural analogues of 3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one, highlighting key substituents, molecular weights, and biological activities:
Key Findings:
Substituent Impact on Bioactivity: The 4-chlorophenoxy group in the target compound may confer sigma receptor affinity, similar to SM21 (), which contains a chlorophenoxy fragment linked to a tropane ester . Debio 1036 () demonstrates high selectivity for macrophage migration inhibitory factor (MIF) due to its 3-hydroxybenzyl group, a feature absent in the target compound.
Synthetic Yields and Purification: Benzoxazolones with alkyl/aryl side chains (e.g., tert-butylphenoxypropyl in ) are synthesized in 63–72% yields, comparable to the target compound’s inferred yield .
Pharmacokinetic Properties: The 5-methyl substitution (common in and ) enhances metabolic stability across analogues .
Biological Activity
3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClN\O
- Molecular Weight : 331.77 g/mol
Antimicrobial Activity
Research indicates that benzo[d]oxazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various oxazole derivatives, including those similar to this compound, showed effective inhibition against multiple bacterial strains. Notably, the minimum inhibitory concentration (MIC) values were determined, with some derivatives showing activity in the range of 0.004 to 20 mg/mL against pathogens such as Proteus mirabilis .
Anti-inflammatory Effects
The anti-inflammatory potential of oxazole derivatives has been explored through various assays. Compounds like this compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). For instance, studies have shown that certain benzoxazole derivatives can significantly reduce prostaglandin synthesis, leading to decreased inflammation in experimental models .
Anticancer Properties
Recent investigations into the anticancer activity of benzo[d]oxazole derivatives have yielded promising results. The compound was tested on several cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer), using the MTT assay to evaluate cytotoxicity. Results indicated a notable reduction in cell viability at higher concentrations (up to 100 μM), suggesting potential for further development as an anticancer agent .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The compound may induce apoptosis in cancer cells by activating signaling pathways that lead to programmed cell death. Additionally, its antimicrobial effects could be attributed to disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Case Studies and Research Findings
- Cell Imaging Studies : A study focused on highly substituted oxazole derivatives demonstrated their ability to selectively localize in specific cellular organelles, enhancing their utility as fluorescent probes for imaging applications in live cells .
- Cytotoxicity Assays : In vitro studies illustrated that the synthesized compounds exhibited low cytotoxicity at concentrations below 100 μM, indicating their potential for long-term applications in cellular imaging without adversely affecting cell viability .
- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinities of oxazole derivatives with various biological targets, supporting their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzoxazolone derivatives?
- Answer : The synthesis typically involves coupling the benzoxazolone core with a 4-chlorophenoxyethyl group via nucleophilic substitution. For example, reacting 5-methylbenzoxazolone with 2-(4-chlorophenoxy)ethyl halides (e.g., chloride or bromide) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Heterogeneous catalysis using PEG-400 with Bleaching Earth Clay (pH 12.5) can improve yields by stabilizing intermediates and reducing side reactions . Post-synthetic modifications, such as introducing triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition, expand structural diversity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Answer :
- ¹H NMR : Key signals include the methyl group at position 5 (δ ~2.3–2.5 ppm) and the ethylphenoxy CH₂-O protons (δ ~4.1–4.3 ppm).
- Mass Spectrometry (ESI-TOF) : Molecular ion peaks [M+H]⁺ should align with theoretical masses (e.g., ±2 ppm error).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures ≥95% purity.
These protocols are validated in recent benzoxazolone syntheses .
Q. How is the antibacterial/antifungal activity of this compound screened in preliminary studies?
- Answer : Use standardized agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined by serial dilution (2–256 µg/mL), with positive controls (e.g., ciprofloxacin) and solvent-negative controls. Activity discrepancies may arise from variations in bacterial membrane permeability or efflux pump expression, requiring orthogonal assays (e.g., time-kill kinetics) .
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives with bulky substituents?
- Answer :
- Solvent Selection : PEG-400 enhances solubility of hydrophobic intermediates while acting as a green solvent .
- Catalysis : Bleaching Earth Clay (pH 12.5) promotes nucleophilic substitution by activating halide leaving groups.
- Temperature Control : Maintaining 70–80°C minimizes side reactions (e.g., hydrolysis) during coupling .
Recent studies report yields of 63–68% for similar bivalent benzoxazolone derivatives .
Q. How can 3D pharmacophore modeling guide the design of sigma-1 receptor ligands based on this scaffold?
- Answer :
- Model Development : Use software (e.g., Catalyst 4.9) to identify critical binding features: one positive ionizable site, one hydrogen bond acceptor, two hydrophobic aromatic regions, and one general hydrophobic domain.
- Validation : Fisher randomization tests and leave-one-out cross-validation ensure model robustness (correlation coefficient ~0.89).
- Application : Prioritize derivatives with extended alkyl chains or electron-withdrawing groups (e.g., nitro) at position 5 to enhance receptor affinity .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Answer :
- Purity Verification : Reassess compound purity via HPLC and elemental analysis to rule out impurities as confounding factors.
- Strain-Specific Effects : Test activity against isogenic mutant strains (e.g., efflux pump-deficient S. aureus) to identify resistance mechanisms.
- Structural Analog Comparison : Compare activity trends with analogs (e.g., 3-acetylbenzoxazolone vs. 3-hexanoyl derivatives) to isolate substituent effects .
Q. What role does crystallography play in understanding the conformational flexibility of this compound?
- Answer : Single-crystal X-ray diffraction reveals:
- Torsional Angles : The ethylphenoxy group adopts a gauche conformation (C-O-C-C angle ~70°), influencing steric interactions.
- Packing Interactions : π-Stacking between benzoxazolone rings and halogen bonding (C-Cl⋯O) stabilize the lattice.
These insights guide the design of derivatives with improved bioavailability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
